Cas no 2229096-35-7 (1-{1-(tert-butoxy)carbonylpiperidin-4-yl}-4,4-difluorocyclohexane-1-carboxylic acid)

1-{1-(tert-Butoxy)carbonylpiperidin-4-yl}-4,4-difluorocyclohexane-1-carboxylic acid is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds. Its key structural features include a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a 4,4-difluorocyclohexane carboxylic acid moiety, which enhance its utility in medicinal chemistry. The Boc group ensures stability during synthetic transformations, while the difluorocyclohexane segment introduces conformational rigidity and metabolic resistance. This compound is valuable for constructing complex molecules, particularly in drug discovery, where fluorinated analogs are sought for improved pharmacokinetic properties. Its well-defined reactivity and compatibility with standard coupling reactions make it a reliable building block for researchers.
1-{1-(tert-butoxy)carbonylpiperidin-4-yl}-4,4-difluorocyclohexane-1-carboxylic acid structure
2229096-35-7 structure
Product Name:1-{1-(tert-butoxy)carbonylpiperidin-4-yl}-4,4-difluorocyclohexane-1-carboxylic acid
CAS No:2229096-35-7
MF:C17H27F2NO4
MW:347.397392511368
CID:6441073
PubChem ID:165710091
Update Time:2025-10-28

1-{1-(tert-butoxy)carbonylpiperidin-4-yl}-4,4-difluorocyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-{1-(tert-butoxy)carbonylpiperidin-4-yl}-4,4-difluorocyclohexane-1-carboxylic acid
    • 2229096-35-7
    • EN300-1879424
    • 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-4,4-difluorocyclohexane-1-carboxylic acid
    • Inchi: 1S/C17H27F2NO4/c1-15(2,3)24-14(23)20-10-4-12(5-11-20)16(13(21)22)6-8-17(18,19)9-7-16/h12H,4-11H2,1-3H3,(H,21,22)
    • InChI Key: AJOOIELFURJWJL-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C(=O)O)(CC1)C1CCN(C(=O)OC(C)(C)C)CC1)F

Computed Properties

  • Exact Mass: 347.19081467g/mol
  • Monoisotopic Mass: 347.19081467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 66.8Ų

1-{1-(tert-butoxy)carbonylpiperidin-4-yl}-4,4-difluorocyclohexane-1-carboxylic acid Pricemore >>

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Additional information on 1-{1-(tert-butoxy)carbonylpiperidin-4-yl}-4,4-difluorocyclohexane-1-carboxylic acid

1-{1-(tert-butoxy)carbonylpiperidin-4-yl}-4,4-difluorocyclohexane-1-carboxylic acid

The compound 1-{1-(tert-butoxy)carbonylpiperidin-4-yl}-4,4-difluorocyclohexane-1-carboxylic acid, with CAS No. 2229096-35-7, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a piperidine ring, a tert-butoxycarbonyl (Boc) group, and a cyclohexane moiety with two fluorine atoms at the 4-position. The presence of these functional groups renders the molecule versatile and amenable to a wide range of applications.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutics targeting neurodegenerative diseases. The Boc group, which is a common protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during synthesis and purification processes. This stability is essential for maintaining the integrity of the molecule during its application in biological systems. The cyclohexane ring, substituted with two fluorine atoms, contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes and interact with target proteins.

One of the most intriguing aspects of this compound is its ability to modulate ion channels, a key mechanism in many pharmacological agents. Researchers have demonstrated that the compound can selectively inhibit certain voltage-gated sodium channels, which are implicated in conditions such as epilepsy and chronic pain. This selectivity is attributed to the unique spatial arrangement of the functional groups within the molecule, which allows for precise interactions with the channel's binding sites.

In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. The fluorinated cyclohexane moiety imparts mechanical strength and thermal stability to polymers synthesized using this compound as a monomer. Recent advancements in polymer chemistry have enabled the creation of high-performance materials with applications in aerospace and electronics industries.

The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions. The key steps include the formation of the piperidine ring via intramolecular cyclization and the subsequent installation of the Boc group. The use of palladium-catalyzed coupling reactions has been instrumental in achieving high yields and purity levels during synthesis.

Despite its promising applications, further research is needed to fully elucidate the mechanism of action of this compound and optimize its pharmacokinetic properties. Ongoing studies are focused on improving bioavailability while maintaining efficacy and minimizing off-target effects.

In conclusion, 1-{1-(tert-butoxy)carbonylpiperidin-4-yl}-4,4-difluorocyclohexane-1-carboxylic acid represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool for advancing both medicinal chemistry and materials science research.

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